molecular formula C10H10ClF B12838484 1-(1-Chloro-1-butenyl)-4-fluorobenzene CAS No. 83783-53-3

1-(1-Chloro-1-butenyl)-4-fluorobenzene

Katalognummer: B12838484
CAS-Nummer: 83783-53-3
Molekulargewicht: 184.64 g/mol
InChI-Schlüssel: OUQCWPVYGZTVOD-KMKOMSMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chloro-1-butenyl)-4-fluorobenzene is an organic compound with the molecular formula C10H10ClF It is a derivative of benzene, where a 1-chloro-1-butenyl group and a fluorine atom are attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 1-(1-Chloro-1-butenyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1-chloro-1-butene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(1-Chloro-1-butenyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloro-1-butenyl group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-Chloro-1-butenyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(1-Chloro-1-butenyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various reaction pathways. The molecular targets and pathways involved in its biological or medicinal applications are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(1-Chloro-1-butenyl)-4-fluorobenzene can be compared with other similar compounds, such as:

    1-(1-Chloro-1-butenyl)benzene: Similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

    4-Fluorobenzyl chloride: Contains a fluorine atom and a benzyl chloride group, but differs in the position and type of substituents on the benzene ring.

    1-Chloro-4-fluorobenzene: Contains both chlorine and fluorine atoms on the benzene ring, but lacks the butenyl group.

Eigenschaften

CAS-Nummer

83783-53-3

Molekularformel

C10H10ClF

Molekulargewicht

184.64 g/mol

IUPAC-Name

1-[(Z)-1-chlorobut-1-enyl]-4-fluorobenzene

InChI

InChI=1S/C10H10ClF/c1-2-3-10(11)8-4-6-9(12)7-5-8/h3-7H,2H2,1H3/b10-3-

InChI-Schlüssel

OUQCWPVYGZTVOD-KMKOMSMNSA-N

Isomerische SMILES

CC/C=C(/C1=CC=C(C=C1)F)\Cl

Kanonische SMILES

CCC=C(C1=CC=C(C=C1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.